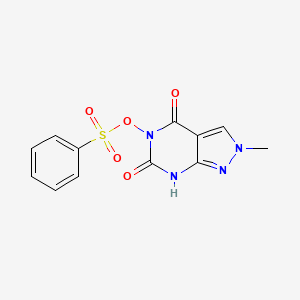

2-Methyl-5-((phenylsulfonyl)oxy)-1H-pyrazolo(3,4-d)pyrimidine-4,6(2H,5H)-dione

Description

Properties

CAS No. |

10505-24-5 |

|---|---|

Molecular Formula |

C12H10N4O5S |

Molecular Weight |

322.30 g/mol |

IUPAC Name |

(2-methyl-4,6-dioxo-7H-pyrazolo[3,4-d]pyrimidin-5-yl) benzenesulfonate |

InChI |

InChI=1S/C12H10N4O5S/c1-15-7-9-10(14-15)13-12(18)16(11(9)17)21-22(19,20)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14,18) |

InChI Key |

IGCGKYJMDSKNSM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C2C(=N1)NC(=O)N(C2=O)OS(=O)(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Substituent Effects

The biological and chemical properties of pyrazolo[3,4-d]pyrimidine-diones are highly dependent on substituent patterns. Below is a comparison of key derivatives:

Key Observations :

- Substituent Position : The 5-position is critical for modulating activity. For example, the phenylsulfonyloxy group in the target compound may confer stability and reactivity distinct from the propargyloxy-phenyl group in the herbicidal analogue .

- Methyl Groups : Methylation at positions 1, 2, or 7 (e.g., 1,7-dimethyl in ) often enhances lipophilicity and bioavailability.

Biological Activity

2-Methyl-5-((phenylsulfonyl)oxy)-1H-pyrazolo(3,4-d)pyrimidine-4,6(2H,5H)-dione is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Anticancer Activity

Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, a study found that compounds with similar scaffolds demonstrated high inhibitory activity against various tumor cell lines. The compound this compound has shown promising results in vitro.

In Vitro Studies

In vitro studies using the A549 lung cancer cell line revealed that the compound could induce apoptosis. The IC50 values for related pyrazolo[3,4-d]pyrimidines have been reported to be as low as 2.24 µM compared to doxorubicin (9.20 µM), indicating a potent effect against cancer cells .

Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1a | A549 | 2.24 | Induces apoptosis |

| 1d | MCF-7 | 1.74 | Induces apoptosis |

| 12b | A549 | 8.21 | EGFR inhibition |

| 12b | HCT-116 | 19.56 | EGFR inhibition |

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key signaling pathways involved in cell proliferation and survival.

Apoptosis Induction

Flow cytometric analyses have demonstrated that treatment with this compound leads to a significant increase in apoptotic cells within treated populations. For example, concentrations ranging from 2.0 to 4.0 µM resulted in a sub-G1 peak indicative of apoptosis .

Structure-Activity Relationships (SAR)

The structural modifications within the pyrazolo[3,4-d]pyrimidine scaffold play a crucial role in determining the biological activity of these compounds. For instance:

- Phenylsulfonyl Group : The presence of the phenylsulfonyl group enhances solubility and may improve binding affinity to target proteins.

- Methyl Substitution : The methyl group at position 2 appears to be critical for maintaining activity against certain cancer cell lines.

Figure 1: Structure of this compound

Chemical Structure

Case Studies and Research Findings

Several studies have focused on derivatives of pyrazolo[3,4-d]pyrimidines and their anticancer potential:

- Study on Dual EGFR/VGFR2 Inhibitors : A recent study highlighted that certain derivatives showed dual inhibition capabilities with IC50 values ranging from 0.3 to 24 µM against EGFR and VGFR2 .

- Molecular Docking Studies : These studies indicated that compounds like 12b bind effectively to EGFR targets with high specificity and low micromolar concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.